10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane
Description
10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane is a heterocyclic spiro compound characterized by a fused bicyclic structure with two nitrogen atoms (diazaspiro) and a phenyl substituent at position 2. Its molecular formula is C₁₃H₁₇F₂N₃, and it features two fluorine atoms at the 10,10-positions of the spiro[4.5]decane core . Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets .
Properties
IUPAC Name |
6,6-difluoro-2-phenyl-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2/c15-14(16)6-8-17-10-13(14)7-9-18(11-13)12-4-2-1-3-5-12/h1-5,17H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQOUNKDUCPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCN(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the phenyl and difluoro groups, the compound can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: Its spirocyclic structure can be utilized in the design of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
- Molecular Formula : C₁₅H₂₂N₂O
- Key Differences: Incorporates a benzyl group at position 7 and a ketone (1-one) at position 1.
- Applications : Likely used in peptide mimetics due to its rigidity and functional groups.
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
- Molecular Formula: C₁₀H₁₅NO₄ (hydrochloride salt)
- Key Differences : Lacks fluorine substituents but includes a ketone and hydrochloride salt. The salt form improves aqueous solubility, a critical factor for bioavailability .
Fluorinated Spiro Analogs
10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane
8,8-Difluoro-2-azaspiro[4.5]decan-3-one
- Molecular Formula: Not explicitly provided (estimated: C₉H₁₃F₂NO).
- Key Differences: Features a single nitrogen (aza) and a ketone at position 3.
Heteroatom-Modified Spiro Compounds
7-Butyl-10-(furan-3-yl)-2-methyl-2,7-diazaspiro[4.5]decane
1,1-Difluoro-8-azaspiro[4.5]decane
- Molecular Formula : C₉H₁₅F₂N
- Key Differences : Fluorine atoms at 1,1-positions and a single nitrogen (aza). The shifted fluorine placement could reduce steric hindrance compared to 10,10-difluoro analogs .
Data Tables for Comparative Analysis
| Compound Name | Molecular Formula | Key Substituents | Heteroatoms | Fluorine Positions | Functional Groups |
|---|---|---|---|---|---|
| 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane | C₁₃H₁₇F₂N₃ | Phenyl (C₆H₅) | 2N | 10,10 | None |
| 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | C₁₅H₂₂N₂O | Phenyl, Benzyl (C₆H₅CH₂) | 2N | None | Ketone (1-one) |
| 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane | C₈H₁₃F₂NO | None | 1N, 1O | 10,10 | None |
| 8,8-Difluoro-2-azaspiro[4.5]decan-3-one | C₉H₁₃F₂NO | None | 1N | 8,8 | Ketone (3-one) |
Key Research Findings
Fluorine Impact: The 10,10-difluoro configuration in the target compound enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs like 7-benzyl-2,7-diazaspiro[4.5]decane .
Heteroatom Influence : Diazaspiro systems (2N) exhibit superior binding to biological targets compared to oxa-aza (1N, 1O) variants, as nitrogen atoms provide additional hydrogen-bonding sites .
Functional Group Versatility : Ketone-containing derivatives (e.g., 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride) offer avenues for further chemical modifications, such as Schiff base formation .
Biological Activity
10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane is a novel compound with potential applications in medicinal chemistry and material science. Its unique spirocyclic structure and difluoro substituents suggest interesting biological activities, particularly in the context of drug development and biological research.
The compound has a molecular formula of and a molecular weight of 252.30 g/mol. The presence of difluoro groups enhances its reactivity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.30 g/mol |
| CAS Number | 1422061-90-2 |
Synthesis
The synthesis of 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). This method allows for the formation of three carbon-carbon bonds in a domino process, leading to the highly regioselective formation of the spiro scaffold.
Biological Activity
Research indicates that compounds similar to 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane exhibit significant biological activity, particularly as enzyme inhibitors and in modulating various biological pathways.
The mechanism of action involves binding to specific proteins or enzymes, thereby modulating their activity. The difluoro substituents may enhance binding affinity or selectivity towards certain targets.
Case Studies
- Soluble Epoxide Hydrolase Inhibition : A related compound, 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds demonstrated efficacy in reducing blood pressure in spontaneously hypertensive rats . Such findings suggest that 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane may also exhibit similar pharmacological properties.
- GPIIb-IIIa Antagonists : Research on diazaspiro[4.5]decanes has shown their potential as GPIIb-IIIa antagonists with improved pharmaceutical properties. These compounds have demonstrated significant inhibitory activity on platelet aggregation, making them candidates for cardiovascular therapies .
Applications in Medicinal Chemistry
Due to its unique structure, 10,10-Difluoro-2-phenyl-2,7-diazaspiro[4.5]decane is being explored for:
- Drug Development : Targeting specific biological pathways related to hypertension and cardiovascular diseases.
- Material Science : Its spirocyclic structure may be utilized in designing new materials with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
